Cas no 2143355-54-6 (2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acid)
![2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox
yacetic acid structure](https://ja.kuujia.com/scimg/cas/2143355-54-6x500.png)
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acid 化学的及び物理的性質
名前と識別子
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- 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acid
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- インチ: 1S/C11H12ClNO4/c1-6-3-4-7(5-8(6)12)13-10(14)9(17-2)11(15)16/h3-5,9H,1-2H3,(H,13,14)(H,15,16)
- InChIKey: CGMWOVMDZGJQKX-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(OC)C(NC1=CC=C(C)C(Cl)=C1)=O
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37097798-2.5g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid |
2143355-54-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
Enamine | EN300-37097798-0.25g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid |
2143355-54-6 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
Enamine | EN300-37097798-0.05g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid |
2143355-54-6 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
Enamine | EN300-37097798-1.0g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid |
2143355-54-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
Enamine | EN300-37097798-0.5g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid |
2143355-54-6 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
Aaron | AR028H8L-5g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid |
2143355-54-6 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P028H09-500mg |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid |
2143355-54-6 | 95% | 500mg |
$1109.00 | 2023-12-19 | |
Aaron | AR028H8L-250mg |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid |
2143355-54-6 | 95% | 250mg |
$765.00 | 2025-02-16 | |
1PlusChem | 1P028H09-2.5g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid |
2143355-54-6 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
Aaron | AR028H8L-10g |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid |
2143355-54-6 | 95% | 10g |
$6443.00 | 2023-12-15 |
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acid 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methox yacetic acidに関する追加情報
Introduction to 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid (CAS No. 2143355-54-6) and Its Emerging Applications in Chemical Biology
2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid, identified by the CAS number 2143355-54-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a unique structural framework, featuring a carbamoyl group attached to a methoxymethyl acetic acid moiety, with a phenyl ring substituted at the 3rd and 4th positions by chlorine and methyl groups, respectively. Such structural features make it a versatile scaffold for designing novel bioactive molecules with potential therapeutic applications.
The increasing interest in this compound can be attributed to its promising role as an intermediate in the synthesis of pharmacologically relevant derivatives. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways, particularly those implicated in metabolic disorders and inflammatory diseases. The structural motifs present in 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid align well with the requirements for such inhibitors, offering a scaffold that can be modified to enhance binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a tool for exploring novel mechanisms of action. The presence of both carbamoyl and methoxy groups provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological properties. For instance, modifications at the phenyl ring or the carboxylic acid moiety could lead to derivatives with enhanced solubility, bioavailability, or target specificity. Such flexibility makes it an attractive candidate for drug discovery campaigns aimed at addressing unmet medical needs.
Recent studies have highlighted the compound's relevance in the development of enzyme inhibitors. Specifically, derivatives of 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid have shown promise in inhibiting key enzymes involved in metabolic pathways such as fatty acid oxidation and gluconeogenesis. These pathways are critically regulated in conditions like obesity, diabetes, and cardiovascular diseases, making them prime targets for therapeutic intervention. The ability of this compound to modulate enzyme activity underscores its potential as a lead molecule for further optimization.
The synthesis of 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid (CAS No. 2143355-54-6) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct its core structure efficiently. These synthetic strategies not only ensure scalability but also allow for rapid diversification of the molecular library derived from this scaffold.
In the realm of drug discovery, computational chemistry has played an increasingly pivotal role in accelerating the design and optimization of bioactive molecules. Molecular docking studies have been performed using 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid as a starting point to identify potential binding pockets on target proteins. These virtual screening approaches have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation and pain signaling. Such insights have guided experimental efforts toward developing more potent and selective inhibitors.
The pharmacokinetic profile of derivatives derived from 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is another area of active investigation. Understanding how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties is essential for translating preclinical findings into clinical success. Preliminary data suggest that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and prolonged half-life, which are critical factors for drug development.
Moreover, the compound's potential role in modulating immune responses has not been overlooked. Emerging evidence indicates that selective inhibition of specific enzymatic targets by derivatives of CAS No. 2143355-54-6 can modulate immune cell function and cytokine production. This opens up avenues for developing immunomodulatory therapies targeting autoimmune diseases and chronic inflammation disorders where dysregulated immune responses play a central role.
The versatility of 2-[(3-chloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid extends beyond its applications in drug discovery; it also serves as a valuable tool in chemical biology research aimed at elucidating disease mechanisms at the molecular level. For instance, fluorescently labeled derivatives have been used to visualize protein-protein interactions in living cells, providing insights into dynamic cellular processes that are otherwise difficult to study.
Future directions in research involving this compound may explore its use as a chiral building block for synthesizing enantiomerically pure drugs with improved therapeutic efficacy and reduced side effects. The asymmetric synthesis of its derivatives could open up new possibilities for developing next-generation therapeutics tailored to specific patient populations.
In conclusion,CAS No 2143355-54-6 represents a structurally intriguing molecule with broad applicability across multiple domains of chemical biology and pharmaceutical research. Its unique scaffold offers opportunities for designing novel bioactive molecules with potential applications ranging from metabolic disorders to inflammatory diseases and immunomodulation therapies. As our understanding of biological systems continues to evolve,[strong][bold][emphasize]this compound will undoubtedly remain at the forefront of innovation-driven drug discovery efforts.
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